molecular formula C9H12N6O2 B14004818 Urea, 1-[2-(6-hydroxy-9H-purin-9-yl)ethyl]-3-methyl- CAS No. 90674-44-5

Urea, 1-[2-(6-hydroxy-9H-purin-9-yl)ethyl]-3-methyl-

Katalognummer: B14004818
CAS-Nummer: 90674-44-5
Molekulargewicht: 236.23 g/mol
InChI-Schlüssel: ZXIYRCLBZRLJHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Urea, 1-[2-(6-hydroxy-9H-purin-9-yl)ethyl]-3-methyl- is a purine-derived urea compound characterized by a 6-hydroxy substituent on the purine ring and a urea moiety linked via an ethyl group. The methyl group at the urea nitrogen distinguishes it from simpler purine-urea hybrids. This compound is of interest due to its structural resemblance to bioactive purine derivatives, which often exhibit kinase inhibition or nucleotide-mimetic properties.

Eigenschaften

CAS-Nummer

90674-44-5

Molekularformel

C9H12N6O2

Molekulargewicht

236.23 g/mol

IUPAC-Name

1-methyl-3-[2-(6-oxo-1H-purin-9-yl)ethyl]urea

InChI

InChI=1S/C9H12N6O2/c1-10-9(17)11-2-3-15-5-14-6-7(15)12-4-13-8(6)16/h4-5H,2-3H2,1H3,(H2,10,11,17)(H,12,13,16)

InChI-Schlüssel

ZXIYRCLBZRLJHI-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)NCCN1C=NC2=C1N=CNC2=O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-[2-(6-oxo-3H-purin-9-yl)ethyl]urea typically involves the reaction of a purine derivative with an appropriate urea derivativeThe reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

3-methyl-1-[2-(6-oxo-3H-purin-9-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the purine ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce a variety of substituted purine compounds .

Wissenschaftliche Forschungsanwendungen

3-methyl-1-[2-(6-oxo-3H-purin-9-yl)ethyl]urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-methyl-1-[2-(6-oxo-3H-purin-9-yl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include inhibition of enzyme activity, interference with nucleic acid synthesis, or disruption of cellular signaling processes .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at the Purine 6-Position

  • 6-Hydroxy vs. 6-Chloro/6-Aryl Groups: The 6-hydroxy group in the target compound contrasts with 6-chloro substituents in intermediates like 9-alkyl-2,6-dichloro-9H-purines (e.g., compounds 2a–2f in ). Chloro groups are typically replaced via nucleophilic aromatic substitution, as seen in the synthesis of N-benzyl-9-alkyl-2-chloro-9H-purin-6-amines using benzylamine and DIPEA in 1-butanol .
  • 6-Cyclohexylmethoxy in Inhibitor S24: The compound S24 (), a Nek2 inhibitor, features a 6-cyclohexylmethoxy group.

Urea vs. Ester/Acetate Linkages

  • Urea Functional Group :
    The urea moiety in the target compound enables hydrogen bonding with biological targets, a feature absent in ester-linked purines like ETHYL (6-HYDROXY-9H-PURIN-9-YL)ACETATE (). Urea derivatives often exhibit enhanced stability and binding affinity compared to esters, which are prone to hydrolysis .

  • Diacetate Derivatives :
    Compound 7a (2-(9-benzyl-9H-purin-6-yl)-1,3-phenylene diacetate, ) incorporates acetate groups, increasing molecular weight (408.4 g/mol) and altering pharmacokinetics. The target compound’s urea linker likely reduces metabolic degradation compared to labile esters .

Data Table: Key Structural and Functional Comparisons

Compound Name (Reference) 6-Substituent Linker/Functional Group Molecular Weight (g/mol) Notable Properties/Bioactivity
Urea, 1-[2-(6-hydroxy-9H-purin-9-yl)ethyl]-3-methyl- Hydroxy Urea (ethyl-methyl) ~295 (estimated) Potential hydrogen-bond donor/acceptor
S24 () Cyclohexylmethoxy Urea (imidazolylpropyl-phenyl) ~570 (estimated) Nek2 inhibition; enhanced lipophilicity
7a () Aryl (diacetate) Phenylene diacetate 408.4 Increased metabolic lability
ETHYL (6-HYDROXY-9H-PURIN-9-YL)ACETATE () Hydroxy Ethyl acetate ~238 (estimated) Ester hydrolysis susceptibility

Biologische Aktivität

Urea, 1-[2-(6-hydroxy-9H-purin-9-yl)ethyl]-3-methyl- is a compound with a molecular formula of C₉H₁₂N₆O₂ and a molecular weight of approximately 236.2306 g/mol. This compound has garnered attention for its potential biological activities, particularly in relation to adenosine receptors, which are critical in various physiological processes.

Chemical Structure

The chemical structure of Urea, 1-[2-(6-hydroxy-9H-purin-9-yl)ethyl]-3-methyl- can be represented as follows:

Urea Structure C9H12N6O2\text{Urea Structure }\quad \text{C}_9\text{H}_{12}\text{N}_6\text{O}_2

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, primarily through its interaction with adenosine receptors. These receptors play vital roles in neurotransmission, immune response, and cellular signaling.

Adenosine Receptor Interaction

Studies have shown that derivatives of purine compounds, including Urea, 1-[2-(6-hydroxy-9H-purin-9-yl)ethyl]-3-methyl-, demonstrate varying affinities for A1 and A3 adenosine receptors. Specifically, one derivative showed a high affinity for the A3 receptor subtype with a Ki value of 9 nM, indicating its potential as a selective agonist for this receptor type .

Case Studies

  • Affinity Studies : A series of urea derivatives were synthesized and tested for their affinity at A1 and A3 adenosine receptors. The findings indicated that while some compounds showed selectivity for the A1 receptor, others like the aforementioned derivative exhibited high selectivity for the A3 receptor .
  • In Vitro Testing : In vitro evaluations revealed that certain urea derivatives displayed antiproliferative activity against various cancer cell lines. For instance, compounds derived from similar structures were tested against human colon (HCT116), breast (MCF-7), and glioblastoma (U87 MG) cell lines, showing promising results in inhibiting cell growth .

Table of Biological Activities

CompoundTarget ReceptorAffinity (Ki)Biological Activity
Urea Derivative 1A3 Adenosine9 nMHigh selectivity
Urea Derivative 2A1 AdenosineVariesModerate affinity
Urea Derivative 3Cancer Cell LinesIC50 = 16.23 μMAntiproliferative

The biological activity of Urea, 1-[2-(6-hydroxy-9H-purin-9-yl)ethyl]-3-methyl- can be attributed to its structural similarity to natural purines, allowing it to effectively bind to adenosine receptors. The binding triggers downstream signaling pathways that can influence cellular responses such as proliferation and apoptosis.

Q & A

Q. What experimental strategies are effective for synthesizing urea-linked purine derivatives like "Urea, 1-[2-(6-hydroxy-9H-purin-9-yl)ethyl]-3-methyl-"?

Methodological Answer: Synthesis often involves coupling purine moieties with urea-forming reagents. A high-yield approach (92%) employs nucleophilic substitution or Mitsunobu reactions under anhydrous conditions, as demonstrated in similar purine-urea derivatives . Key steps include:

  • Purine activation : Use of protective groups (e.g., THP) to prevent side reactions .
  • Urea linkage : Reaction with carbodiimides or isocyanates under controlled pH (7–8) to avoid hydrolysis.
Reaction Condition Yield Reference
Pd-catalyzed Suzuki coupling68–92%
Column chromatography (EtOAc/hexane)>90% purity

Q. Which spectroscopic techniques are critical for structural validation of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for purine protons (δ 8.2–8.8 ppm) and urea NH groups (δ 5.5–6.2 ppm). Coupling constants (e.g., J = 8.2 Hz) confirm stereochemistry .
  • HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C₉H₁₂N₆O₂: 237.1094) .
  • IR Spectroscopy : Identify urea C=O stretches (~1640–1680 cm⁻¹) and purine ring vibrations .

Q. How can reaction conditions be standardized to minimize byproducts in urea-purine synthesis?

Methodological Answer:

  • Temperature control : Maintain 0–5°C during exothermic urea-forming steps .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalyst optimization : Use Pd(PPh₃)₄ (5 mol%) for cross-coupling reactions to reduce metal residues .

Advanced Research Questions

Q. How can theoretical frameworks guide the design of purine-urea derivatives for biological applications?

Methodological Answer:

  • Molecular docking : Predict interactions with purinergic receptors (e.g., P2Y₁₂) using software like AutoDock .
  • DFT calculations : Analyze electron density maps to optimize urea bond angles for target binding .
  • Retrosynthetic planning : AI tools (e.g., Reaxys-based models) propose one-step routes with >85% feasibility .

Q. What statistical methods resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Multivariate analysis : Use PCA to identify confounding variables (e.g., solvent polarity, cell-line variability) .
  • Dose-response modeling : Fit data to Hill equations to quantify EC₅₀ discrepancies .
  • Meta-analysis : Pool data from ≥5 independent studies to assess reproducibility (p < 0.05 threshold) .

Q. How can factorial design optimize reaction parameters for scalable synthesis?

Methodological Answer: A 2³ factorial design evaluates:

  • Factors : Catalyst loading (0.5–1.5 mol%), temperature (25–50°C), solvent (DMF vs. THF).
  • Response variables : Yield, purity, reaction time.
Factor Optimal Level Impact on Yield
Catalyst (1.0 mol%)High+25%
Temperature (40°C)Moderate+15%
Solvent (DMF)High+30%

This approach reduces experimental runs by 50% while identifying interactions (e.g., catalyst × solvent) .

Q. What advanced simulations predict the compound’s stability under physiological conditions?

Methodological Answer:

  • MD simulations : Simulate hydrolysis of urea bonds in aqueous environments (pH 7.4, 310 K) over 100 ns .
  • QSPR models : Correlate logP values (1.8–2.5) with metabolic stability in liver microsomes .
  • COMSOL Multiphysics : Model diffusion rates across lipid bilayers to assess bioavailability .

Q. How do structural modifications influence the compound’s enzyme inhibition kinetics?

Methodological Answer:

  • SAR studies : Replace the 3-methyl group with halogens (Cl, F) to alter steric effects on adenosine deaminase binding .
  • Kinetic assays : Measure Ki values via Lineweaver-Burk plots under varying substrate concentrations .
  • Isothermal titration calorimetry (ITC) : Quantify ΔH and ΔS of enzyme-ligand interactions .

Q. What methodologies validate the compound’s role in modulating oxidative stress pathways?

Methodological Answer:

  • ROS assays : Use DCFH-DA probes in HEK-293 cells to quantify radical scavenging (IC₅₀ < 10 μM) .
  • Western blotting : Measure Nrf2 activation and downstream HO-1 expression .
  • Metabolomics : LC-MS/MS profiling of glutathione levels post-treatment .

Q. How can AI-driven tools enhance retrosynthetic planning for novel analogs?

Methodological Answer:

  • Template_relevance models : Prioritize routes using Reaxys and BKMS_METABOLIC databases .
  • One-step synthesis prediction : AI identifies direct couplings (e.g., amidation, SNAr) with >90% accuracy .
  • Failure analysis : Machine learning flags steric clashes or incompatible functional groups pre-synthesis .

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